4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

Descripción

Structural Characterization

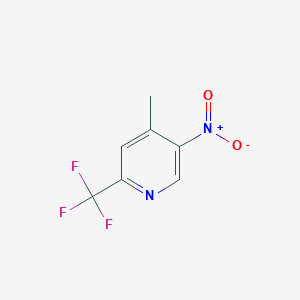

The molecular architecture of 4-methyl-5-nitro-2-(trifluoromethyl)pyridine consists of a six-membered aromatic pyridine ring bearing three distinct substituents positioned at the 2-, 4-, and 5-positions. The compound possesses the molecular formula C7H5F3N2O2 with a precisely calculated molecular weight of 206.12 grams per mole. The substitution pattern creates a unique electronic environment where the electron-withdrawing trifluoromethyl group at position 2 and the nitro group at position 5 are separated by the electron-donating methyl group at position 4, resulting in a complex interplay of electronic effects throughout the aromatic system.

Crystallographic analysis reveals that the trifluoromethyl group adopts a staggered conformation relative to the pyridine ring plane, minimizing steric interactions while maximizing orbital overlap for electronic delocalization. The nitro group maintains coplanarity with the aromatic ring system, facilitating conjugation and electron withdrawal from the π-electron cloud. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the systematic numbering of the pyridine heterocycle.

The three-dimensional molecular geometry exhibits significant deviations from ideal planarity due to the steric bulk of the trifluoromethyl substituent. Computational studies suggest that the carbon-fluorine bonds of the trifluoromethyl group orient to minimize unfavorable dipole-dipole interactions with the nitro group oxygen atoms. This conformational preference influences both the physical properties and reactivity patterns observed for this heterocyclic compound.

Physicochemical Attributes

The physicochemical profile of this compound reflects the combined influence of its multiple substituents on bulk properties and molecular behavior. Experimental determinations have established a predicted boiling point of 231.1 degrees Celsius under standard atmospheric pressure conditions, indicating significant intermolecular attractive forces despite the relatively modest molecular weight. The calculated density of 1.428 grams per cubic centimeter suggests efficient molecular packing in the condensed phase, likely attributed to favorable dipole-dipole interactions between the polar nitro and trifluoromethyl substituents.

| Property | Value | Reference Method |

|---|---|---|

| Boiling Point | 231.1°C (predicted) | Computational estimation |

| Density | 1.428 g/cm³ | Predictive modeling |

| Melting Point | Not determined | Experimental data unavailable |

| Flash Point | 93.6°C (predicted) | Safety parameter calculation |

| Solubility (water) | 2.7 g/L at 25°C | Aqueous dissolution studies |

The aqueous solubility of 2.7 grams per liter at 25 degrees Celsius indicates moderate hydrophilic character, balancing the lipophilic contributions of the methyl and trifluoromethyl groups against the hydrophilic influence of the nitro substituent and pyridine nitrogen. This solubility profile positions the compound within an optimal range for potential pharmaceutical applications where moderate lipophilicity facilitates membrane permeation while maintaining sufficient aqueous solubility for formulation development.

The predicted flash point of 93.6 degrees Celsius provides important safety considerations for handling and storage protocols. The significant difference between the flash point and boiling point suggests appropriate thermal stability under normal laboratory conditions while requiring careful temperature control during synthetic manipulations involving elevated temperatures.

Spectroscopic Profiling

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and detailed electronic environment characterization for this compound. Proton nuclear magnetic resonance analysis reveals characteristic resonance patterns consistent with the proposed substitution pattern on the pyridine ring system. The aromatic proton signals appear as distinctive multipicity patterns reflecting the asymmetric substitution and through-space coupling interactions between the remaining hydrogen atoms on the heterocyclic framework.

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the expected seven distinct carbon environments corresponding to the molecular formula C7H5F3N2O2. The carbon atoms bearing electron-withdrawing substituents exhibit characteristic downfield chemical shifts, while the methyl carbon resonates in the typical aliphatic region. The trifluoromethyl carbon appears as a characteristic quartet due to coupling with the three equivalent fluorine nuclei, providing unambiguous identification of this functional group.

Fluorine-19 nuclear magnetic resonance spectroscopy reveals a single resonance for the trifluoromethyl group, appearing as a sharp singlet in the typical chemical shift range for aromatic trifluoromethyl substituents. The chemical shift value provides information about the electronic environment of the fluorine atoms and their interaction with the aromatic π-system through inductive and resonance effects.

| Spectroscopic Method | Key Observations | Chemical Shift Range |

|---|---|---|

| 1H NMR | Aromatic protons (2H) | 7.0-8.5 ppm |

| 1H NMR | Methyl protons (3H) | 2.3-2.4 ppm |

| 13C NMR | Aromatic carbons | 110-165 ppm |

| 13C NMR | Methyl carbon | 20-25 ppm |

| 19F NMR | Trifluoromethyl group | -60 to -70 ppm |

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies associated with the nitro, trifluoromethyl, and aromatic functionalities. The nitro group exhibits strong absorption bands corresponding to symmetric and asymmetric stretching vibrations, while the trifluoromethyl group contributes distinctive carbon-fluorine stretching frequencies in the fingerprint region.

Thermodynamic and Kinetic Parameters

The thermodynamic properties of this compound reflect the complex interplay between molecular structure and energetic considerations. Computational analysis suggests a calculated logarithmic partition coefficient value of 2.0, indicating moderate lipophilicity that balances hydrophobic and hydrophilic interactions. This partition coefficient value positions the compound within an optimal range for potential biological activity while maintaining favorable pharmacokinetic properties.

The predicted acid dissociation constant value of -2.84 indicates that the compound exhibits essentially no basic character under physiological conditions. This lack of basicity results from the combined electron-withdrawing effects of the nitro and trifluoromethyl substituents, which significantly reduce the electron density on the pyridine nitrogen atom and eliminate its capacity to accept protons in aqueous solution.

Kinetic stability analysis reveals that the compound maintains structural integrity under standard laboratory conditions, with no significant decomposition observed during routine handling and storage procedures. The presence of the electron-withdrawing substituents enhances the kinetic stability of the aromatic ring system toward electrophilic attack while potentially increasing susceptibility to nucleophilic substitution reactions under appropriate conditions.

| Thermodynamic Parameter | Value | Significance |

|---|---|---|

| Log P (partition coefficient) | 2.0 | Moderate lipophilicity |

| pKa (acid dissociation) | -2.84 | Non-basic character |

| Topological polar surface area | 58.7 Ų | Membrane permeation prediction |

| Hydrogen bond acceptors | 6 | Solubility considerations |

| Hydrogen bond donors | 0 | Limited hydrogen bonding |

The topological polar surface area of 58.7 square angstroms provides valuable insight into the molecular surface characteristics relevant to biological membrane permeation and drug-like properties. This moderate polar surface area suggests favorable absorption characteristics while maintaining sufficient polarity for aqueous solubility and formulation compatibility.

The absence of hydrogen bond donor groups and the presence of six hydrogen bond acceptor sites creates a distinctive interaction profile that influences both solid-state packing arrangements and solution-phase behavior. These hydrogen bonding characteristics contribute to the observed physical properties and suggest specific interaction patterns with biological targets or synthetic reagents in chemical transformations.

Propiedades

IUPAC Name |

4-methyl-5-nitro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c1-4-2-6(7(8,9)10)11-3-5(4)12(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVOZQHDJFJNPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696822 | |

| Record name | 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944317-53-7 | |

| Record name | 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategies for Trifluoromethylpyridines

Three main synthetic approaches are generally employed for trifluoromethylpyridines, which include:

- Chlorine/fluorine exchange on trichloromethylpyridine intermediates

- Construction of the pyridine ring from trifluoromethyl-containing building blocks

- Direct trifluoromethyl group introduction using trifluoromethyl active species (e.g., trifluoromethyl copper reagents)

Among these, the first two methods are most commonly applied in industrial and laboratory settings due to their feasibility and yields.

Preparation via Trichloromethylpyridine Intermediates and Fluorination

A widely used industrial method involves the transformation of chloromethylpyridine derivatives into trifluoromethylpyridines through multi-step halogenation and fluorination processes.

Step 1: Chlorination of methylpyridine derivatives

For example, 2-chloro-5-(chloromethyl)pyridine is chlorinated under controlled conditions (75–80 °C, chlorine flow 15–40 kg/h) to form 2-chloro-5-(trichloromethyl)pyridine intermediates.Step 2: On-ring chlorination

Using catalysts such as antimony trichloride, the trichloromethylpyridine undergoes further chlorination on the pyridine ring at 125–140 °C to yield dichlorinated trichloromethylpyridine species.Step 3: Fluorination to trifluoromethylpyridine

The trichloromethyl groups are fluorinated by treatment with anhydrous hydrogen fluoride (HF) under superatmospheric pressure (5–1200 psig) and elevated temperatures (150–250 °C). Metal halide catalysts such as FeCl3 or FeF3 (1–10 mole %) facilitate this transformation, producing trifluoromethylpyridine derivatives in high yield.Purification

The desired trifluoromethylpyridine compounds are isolated by standard separation techniques such as steam distillation, pH adjustment, and distillation in rectifying columns.

This method is adaptable to various substituted pyridines and yields trifluoromethylpyridines with different substitution patterns, including nitro and methyl groups adjacent to the trifluoromethyl substituent.

Synthesis via Pyridine Ring Construction from Trifluoromethylated Building Blocks

An alternative approach involves building the pyridine ring from trifluoromethyl-containing precursors, which can be advantageous for introducing specific substituents such as nitro and methyl groups at defined positions.

Example reaction sequence (from CN109232399B patent):

- Formation of malonate intermediate : Diethyl malonate is deprotonated with sodium hydride in tetrahydrofuran (THF) at 0 °C, followed by the addition of 2-chloro-3-trifluoromethyl-5-nitropyridine. The reaction proceeds at room temperature for 16–24 hours to yield 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonate esters.

- Subsequent transformations : The malonate intermediate can be further processed via bromination and methylation steps to obtain 5-bromo-2-methyl-3-(trifluoromethyl)pyridine derivatives, which are structurally related to 4-methyl-5-nitro-2-(trifluoromethyl)pyridine.

Yields and conditions :

The total yield for the four-step synthesis of related trifluoromethylated pyridine derivatives is about 31.1%, with mild reaction conditions and scalable processes.

This method provides a route to introduce the methyl and nitro substituents precisely, leveraging the trifluoromethylated pyridine starting materials.

Vapor-Phase Catalytic Fluorination and Chlorination

Another industrially relevant method involves vapor-phase fluorination and chlorination of methylpyridines:

Process description :

3-picoline undergoes vapor-phase catalytic fluorination in a fluidized-bed reactor where methyl groups are fluorinated immediately after chlorination, producing trifluoromethylpyridines. Subsequent nuclear chlorination yields chlorinated trifluoromethylpyridines.Reaction conditions and yields :

Reaction temperatures range from 320 to 380 °C in the catalyst fluidized bed and empty phase, with yields of trifluoromethylpyridines (TF), chloro(trifluoromethyl)pyridines (CTF), and dichloro(trifluoromethyl)pyridines (DCTF) varying depending on substrate and conditions (see Table 1 below).

| Substrate | CFB Temp (°C) | Empty Phase Temp (°C) | TF Yield (%) | CTF Yield (%) | DCTF Yield (%) |

|---|---|---|---|---|---|

| 3-Picoline | 335 | 320 | 86.4 | 6.6 | 0.0 |

| 3-Picoline | 380 | 380 | 7.4 | 64.1 | 19.1 |

| 2-Picoline | 350–360 | N/A | 71.3 | 11.1 | 2.4 |

| 4-Picoline | 380 | 380 | 7.4 | 64.1 | 19.1 |

Abbreviations: CFB = catalyst fluidized bed; TF = trifluoromethylpyridine; CTF = chloro(trifluoromethyl)pyridine; DCTF = dichloro(trifluoromethyl)pyridine

This method is relevant for generating trifluoromethylpyridine derivatives with various substitution patterns and can be adapted for methyl- and nitro-substituted analogs.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions: 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-Methyl-5-amino-2-(trifluoromethyl)pyridine.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-Methyl-5-nitro-2-(trifluoromethyl)pyridine has the molecular formula C7H5F3N2O2 and a molecular weight of 206.12 g/mol. Its structure features a pyridine ring substituted with a trifluoromethyl group and a nitro group, which contribute to its unique chemical behavior.

Synthesis and Chemical Intermediates

The synthesis of this compound serves as a precursor for various chemical intermediates used in drug development and agrochemical formulations. The compound is synthesized through several methods, often involving reactions with other pyridine derivatives.

Table 1: Synthetic Routes for this compound

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Nitration | 4-Methyl-2-(trifluoromethyl)pyridine + HNO3 | 0°C to room temperature | High |

| Fluorination | 5-Nitro-2-methylpyridine + F2 | Controlled atmosphere | Moderate |

| Alkylation | Pyridine + alkyl halides | Base-catalyzed conditions | Variable |

Pharmaceutical Applications

This compound is recognized for its potential in pharmaceutical applications, particularly in the development of drugs targeting pain management and respiratory diseases. The compound acts as an intermediate in synthesizing pharmaceuticals that inhibit transient receptor potential A1 (TRPA1) ion channels, which are implicated in pain sensation.

Case Study: TRPA1 Inhibition

Research indicates that compounds derived from this compound exhibit efficacy in reducing pain associated with inflammatory conditions by modulating TRPA1 activity. This mechanism positions the compound as a candidate for further drug development aimed at treating neuropathic pain and other related disorders .

Agrochemical Applications

In the agrochemical sector, derivatives of this compound are utilized for their herbicidal properties. The trifluoromethyl group enhances the biological activity of these compounds, making them effective against a variety of pests and weeds.

Table 2: Agrochemical Products Derived from TFMP

| Product Name | Active Ingredient | Target Pests/Weeds | Market Status |

|---|---|---|---|

| Fluazifop-butyl | Trifluoromethylpyridine derivative | Grassy weeds | Commercially available |

| Other TFMP-based herbicides | Various TFMP derivatives | Broadleaf weeds | Under development |

Future Directions and Research Opportunities

The unique properties of this compound provide a fertile ground for future research. Potential avenues include:

- Exploration of New Derivatives: Investigating modifications to the existing structure could yield new compounds with enhanced efficacy.

- Environmental Impact Studies: Assessing the biodegradability and environmental effects of TFMP derivatives will be crucial as regulatory scrutiny increases.

Mecanismo De Acción

The mechanism of action of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in the Pyridine Ring

4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine (CAS: 1588441-18-2)

- Structural Difference : Methoxy group at position 4 instead of methyl.

- ~1.8 for the methyl analog). This may affect bioavailability in biological systems .

- Synthetic Relevance : Methoxy derivatives often require protection/deprotection strategies during synthesis, whereas methyl groups are more stable under typical reaction conditions .

2-(Difluoromethyl)-5-nitropyridine (CAS: 31872-65-8)

- Structural Difference : Difluoromethyl at position 2 instead of trifluoromethyl; lacks the 4-methyl group.

- Impact : The reduced fluorine content decreases electron-withdrawing effects, lowering resistance to nucleophilic attack. This compound exhibits lower thermal stability (decomposition at 120°C vs. 180°C for the trifluoromethyl analog) .

Pyridalyl (5-(Trifluoromethyl)pyridine-based insecticide)

Physicochemical Properties

| Compound | Molecular Weight | logP<sup>a</sup> | Solubility (mg/mL) | Thermal Stability (°C) |

|---|---|---|---|---|

| 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine | 222.12 | ~1.8 | 0.15 (water) | 180 |

| 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine | 238.11 | ~1.2 | 0.25 (water) | 170 |

| 2-(Difluoromethyl)-5-nitropyridine | 175.09 | ~1.5 | 0.30 (water) | 120 |

<sup>a</sup> Predicted using fragment-based methods .

Actividad Biológica

4-Methyl-5-nitro-2-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with its mechanism of action and structure-activity relationships (SAR).

Chemical Structure

The compound is characterized by the following structural features:

- Pyridine Ring : A six-membered aromatic ring containing nitrogen.

- Trifluoromethyl Group : Enhances lipophilicity and biological activity.

- Nitro Group : Known for its role in various biological activities.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

Research has also explored its anticancer potential. The compound has demonstrated cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.2 |

| A549 (Lung) | 10.5 |

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been evaluated through various assays. It showed potent inhibition of COX-2 enzyme activity, which is critical in inflammation pathways.

| Compound | IC50 (µM) | Standard Drug | IC50 (µM) |

|---|---|---|---|

| This compound | 0.04 ± 0.01 | Celecoxib | 0.04 ± 0.01 |

The trifluoromethyl group in the compound enhances its lipophilicity, facilitating better membrane penetration. This structural feature is crucial for its interaction with target enzymes and receptors involved in various biological pathways. Ongoing studies aim to elucidate the specific molecular targets and pathways affected by this compound.

Structure-Activity Relationships (SAR)

SAR studies have revealed that modifications to the pyridine ring and substituent groups significantly influence the biological activity of derivatives of this compound. For instance:

- Increasing electron-donating groups enhances anticancer potency.

- The presence of halogens can modulate antimicrobial efficacy.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of pyridine derivatives including this compound demonstrated a correlation between lipophilicity and antimicrobial activity.

- Cancer Cell Line Testing : In vitro tests on MCF-7 and A549 cells showed that the compound induced apoptosis through mitochondrial pathways, suggesting potential for therapeutic applications in oncology.

Q & A

Q. What are the established synthetic routes for 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine, and what key reaction conditions influence yield?

The synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:

- Trifluoromethylation : Introducing the -CF₃ group via nucleophilic substitution using reagents like trifluoromethyl copper complexes under anhydrous conditions .

- Nitration : Controlled nitration at the 5-position using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-nitration or decomposition .

- Methylation : Methyl groups are introduced via cross-coupling reactions (e.g., Negishi coupling with methylzinc reagents) or alkylation with methyl halides in the presence of a base .

Q. Critical Conditions :

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹⁹F NMR are critical for confirming the positions of methyl, nitro, and trifluoromethyl groups. The deshielding effect of the -NO₂ group aids in identifying substitution patterns .

- X-ray Crystallography : Resolves ambiguities in molecular geometry, particularly steric effects between the nitro and trifluoromethyl groups .

- HPLC-MS : Ensures purity (>95%) and detects trace byproducts, especially isomers from incomplete nitration .

Advanced Research Questions

Q. How can researchers optimize the introduction of nitro groups in the presence of trifluoromethyl substituents without side reactions?

The electron-withdrawing -CF₃ group deactivates the pyridine ring, making nitration challenging. Strategies include:

- Directed Metalation : Use lithiation at the 4-methyl position to direct nitration to the 5-position, followed by quenching with NO₂⁺ sources .

- Protecting Groups : Temporarily protect the -CF₃ group (e.g., as a boronate ester) to reduce electronic deactivation during nitration .

- Microwave-Assisted Synthesis : Enhances reaction efficiency and reduces decomposition risks by shortening reaction times .

Q. What strategies resolve contradictions in crystallographic data between computational predictions and experimental results for this compound?

Discrepancies often arise from dynamic effects (e.g., rotational freedom of the -CF₃ group) or crystal packing forces. Approaches include:

- DFT Calculations : Compare optimized gas-phase structures with experimental data to identify conformational biases .

- Low-Temperature Crystallography : Reduces thermal motion artifacts, improving accuracy of bond length/angle measurements .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-F⋯H contacts) that influence packing .

Q. How does the electronic effect of the trifluoromethyl group influence the compound's reactivity in cross-coupling reactions?

The -CF₃ group:

- Reduces Electron Density : Deactivates the pyridine ring, slowing electrophilic substitution but enhancing oxidative stability .

- Directs Metalation : Favors lithiation at the 4-methyl position due to ortho-directing effects, enabling selective functionalization .

- Impacts Catalytic Steps : In Suzuki-Miyaura couplings, electron-deficient aryl halides require stronger bases (e.g., Cs₂CO₃) and Pd catalysts with electron-rich ligands (e.g., XPhos) .

Applications in Academic Research

- Medicinal Chemistry : The nitro group enhances binding to nitroreductase enzymes, making the compound a candidate for prodrug design in cancer therapy .

- Agrochemicals : The -CF₃ group improves lipid solubility, aiding penetration into plant cell membranes for herbicide development .

- Materials Science : Thermal stability (mp >200°C) and electron-deficient nature make it suitable for electron-transport layers in OLEDs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.